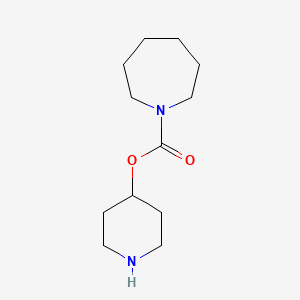
Piperidin-4-yl azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-4-yl azepane-1-carboxylate is a compound that features a piperidine ring and an azepane ring connected through a carboxylate group. Piperidine is a six-membered heterocycle containing one nitrogen atom, while azepane is a seven-membered heterocycle also containing one nitrogen atom. Compounds containing these structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-4-yl azepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with azepane derivatives under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction can be employed . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and solid-phase synthesis. These methods are advantageous due to their efficiency and scalability. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-yl azepane-1-carboxylic acid, while reduction may produce piperidin-4-yl azepane-1-methanol .
Scientific Research Applications
Piperidin-4-yl azepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidin-4-yl azepane-1-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an agonist of the muscarinic M4 receptor, which is involved in the modulation of neurotransmitter release in the central nervous system. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like cognitive disorders and pain management .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like N-(piperidin-4-yl)benzamide share structural similarities and are used in similar applications.
Azepane derivatives: Compounds containing the azepane ring, such as 1,4-diazepane derivatives, exhibit comparable biological activities.
Uniqueness
Piperidin-4-yl azepane-1-carboxylate is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications in medicinal chemistry and drug development, distinguishing it from other single-ring compounds .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
piperidin-4-yl azepane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c15-12(14-9-3-1-2-4-10-14)16-11-5-7-13-8-6-11/h11,13H,1-10H2 |
InChI Key |
NIWIDAWNDJOEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















